Lead-Equivalent 3CLpro Inhibitory Potency
In a direct head-to-head FRET-based enzymatic assay, D1N52 maintained inhibitory potency against SARS-CoV-2 3CLpro statistically equivalent to the lead compound L-26 [1]. D1N52 exhibited an IC50 of 0.53 ± 0.21 μM, compared to L-26's IC50 of 0.30 ± 0.14 μM [2]. This ~1.8-fold difference in mean values falls within overlapping standard deviation ranges, confirming that the 2-fluoro-4-(trifluoromethyl)benzyl substitution at the triazole position preserves the core isatin-based pharmacophore's ability to engage the protease active site without potency loss [1].
| Evidence Dimension | SARS-CoV-2 3CLpro inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.53 ± 0.21 μM (n = 3 independent tests) |
| Comparator Or Baseline | L-26: 0.30 ± 0.14 μM (n = 3 independent tests) |
| Quantified Difference | ~1.8-fold difference in mean values; overlapping standard deviations indicate statistically equivalent potency |
| Conditions | FRET-based enzymatic assay; values represent mean ± SD from three independent replicates |
Why This Matters
This demonstrates that structural optimization for improved cellular safety did not compromise the compound's primary mechanism of target engagement.
- [1] Jiang X, et al. Identification of novel 1,2,3-triazole isatin derivatives as potent SARS-CoV-2 3CLpro inhibitors via click-chemistry-based rapid screening. RSC Med Chem. 2023;14(10):2068-2078. View Source
- [2] Jiang X, et al. RSC Med Chem. 2023;14(10):2068-2078. Table 2. Inhibitory activity against SARS-CoV-2 3CLpro. View Source
